

The Discovery and History of 3,4-(Methylenedioxy)phenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-(Methylenedioxy)phenylacetonitrile

Cat. No.: B1580889

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-(Methylenedioxy)phenylacetonitrile, also known as homopiperonylnitrile, is a nitrile-containing aromatic compound with the chemical formula $C_9H_7NO_2$. It presents as a white to pale yellow crystalline solid and is characterized by a phenyl ring substituted with a methylenedioxy group and a cyanomethyl side chain. While the precise initial discovery is not extensively documented in readily available literature, its synthesis and use became more prominent in the mid-20th century. This compound is a crucial intermediate in the synthesis of various organic molecules, most notably as a precursor in the production of pharmaceuticals and, notoriously, in the illicit synthesis of 3,4-methylenedioxymethamphetamine (MDMA). This guide provides a comprehensive overview of its discovery, historical context, key synthetic methodologies with detailed experimental protocols, and its chemical and physical properties.

Discovery and Historical Context

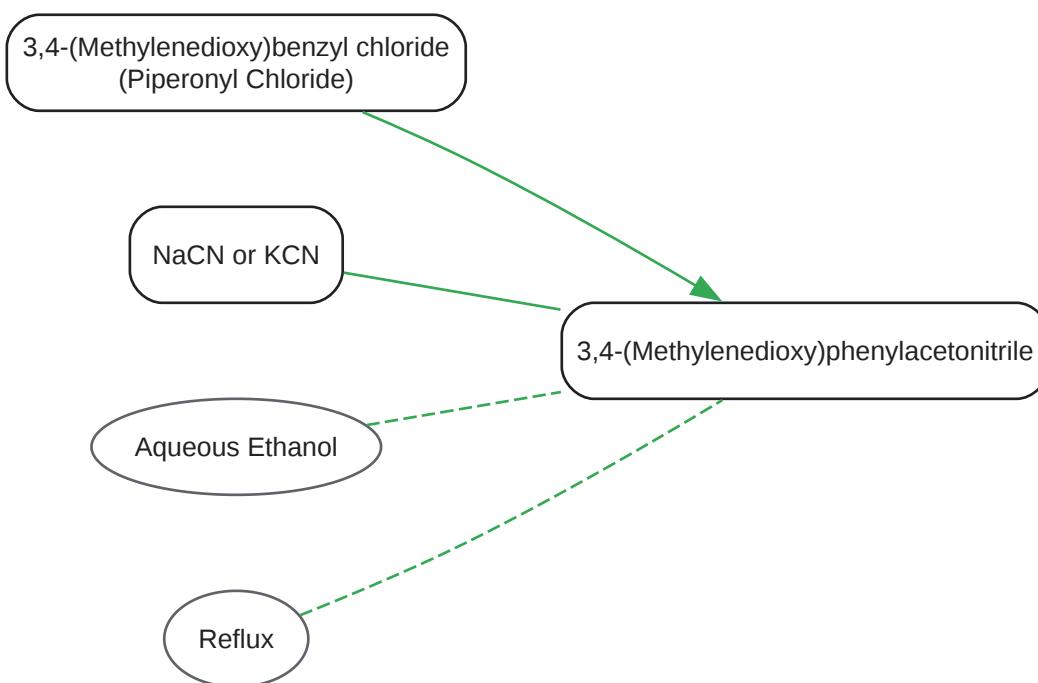
The first synthesis of **3,4-(Methylenedioxy)phenylacetonitrile** is not attributed to a single, widely cited discovery. However, its preparation is rooted in early 20th-century organic chemistry. The Beilstein Registry Number for this compound is 7739, indicating its long-standing presence in the chemical literature.^[1]

Its significance grew substantially in the mid-20th century with the burgeoning field of pharmaceutical research. The unique structural combination of the methylenedioxy ring and the reactive nitrile group made it a versatile building block for more complex molecules. Researchers investigating analogues of naturally occurring compounds and new psychoactive substances likely synthesized and utilized this compound.

More recently, **3,4-(Methylenedioxy)phenylacetonitrile** has gained notoriety as a primary precursor in the illicit manufacture of MDMA (ecstasy). This has led to its classification as a controlled substance in many jurisdictions, and its production and distribution are closely monitored by law enforcement agencies worldwide. Beyond its illicit use, it remains a valuable intermediate in legitimate chemical research, including the synthesis of pharmaceuticals like derrubone and analogues of the antimalarial drug pyrimethamine.^[2] It also serves as a standard in the forensic analysis of seized methamphetamine samples.^{[2][3]}

Physicochemical Properties

3,4-(Methylenedioxy)phenylacetonitrile is a solid at room temperature with a characteristic faint chemical odor.^[2] It is generally stable under ambient conditions but should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.


Property	Value	Reference
Molecular Formula	C ₉ H ₇ NO ₂	[2]
Molecular Weight	161.16 g/mol	[1] [2]
Appearance	White to light yellow powder or crystals	[2]
Melting Point	41-45 °C	[2]
Boiling Point	135-140 °C at 5 mmHg	[2]
Solubility	Insoluble in water, soluble in methanol	[2]
CAS Number	4439-02-5	[1]
Beilstein Registry No.	7739	[1]

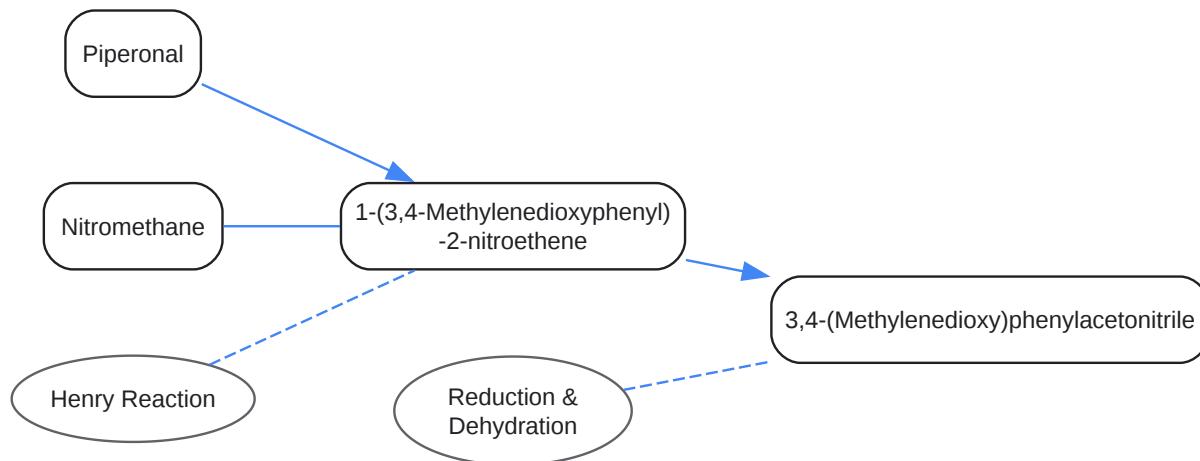
Key Synthetic Routes

Several synthetic pathways to **3,4-(Methylenedioxy)phenylacetonitrile** have been established. The most common methods start from readily available precursors such as piperonyl chloride or piperonal.

Cyanation of Piperonyl Chloride

This is a direct and widely utilized method for introducing the nitrile functional group. The reaction proceeds via a nucleophilic substitution where a cyanide salt displaces the chloride ion from 3,4-methylenedioxybenzyl chloride (piperonyl chloride).

[Click to download full resolution via product page](#)


Cyanation of Piperonyl Chloride to Yield 3,4-(Methylenedioxy)phenylacetonitrile.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (NaCN) or potassium cyanide (KCN) in a mixture of ethanol and water.
- Addition of Reactant: Slowly add a solution of 3,4-methylenedioxybenzyl chloride (piperonyl chloride) in ethanol to the cyanide solution with vigorous stirring.

- Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation. Extract the aqueous residue with a suitable organic solvent such as diethyl ether or dichloromethane. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude **3,4-(Methylenedioxy)phenylacetonitrile** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by vacuum distillation.

Synthesis from Piperonal

An alternative route begins with piperonal (3,4-methylenedioxybenzaldehyde). This multi-step synthesis typically involves the formation of an intermediate, which is then converted to the final nitrile product. One common pathway proceeds through a Henry reaction to form 1-(3,4-methylenedioxyphenyl)-2-nitroethene, followed by reduction and dehydration.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-(亚甲二氧基)苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,4-(Methylenedioxy)phenylacetonitrile, 98+% [benchchem.com]
- 3. scientificlabs.com [scientificlabs.com]
- To cite this document: BenchChem. [The Discovery and History of 3,4-(Methylenedioxy)phenylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580889#discovery-and-history-of-3-4-methylenedioxy-phenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com